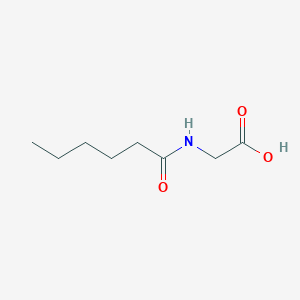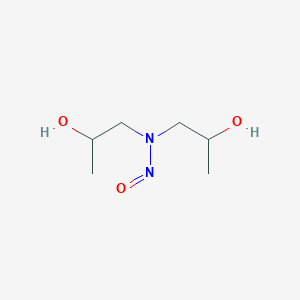
2-Deacetoxytaxinine J
Overview
Description
2-Deacetoxytaxinine J is a taxane diterpenoid compound isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana . It is known for its significant anticancer activity, particularly against breast cancer cell lines . The compound has a molecular formula of C37H46O10 and a molecular weight of 650.76 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deacetoxytaxinine J can be synthesized through various chemical reactions involving the modification of taxane skeletons. The synthesis typically involves multiple steps, including esterification, acetylation, and selective deacetylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Taxus species, followed by purification processes such as column chromatography and high-performance liquid chromatography . The yield from natural sources is relatively low, making the industrial synthesis a more viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alcohols .
Scientific Research Applications
2-Deacetoxytaxinine J has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of novel taxoids with potential anticancer activity.
Biology: It is studied for its effects on cell proliferation and apoptosis in various cell lines.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
2-Deacetoxytaxinine J exerts its effects by binding to polymerized tubulin and stabilizing microtubules, preventing their dissociation . This mechanism disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .
Comparison with Similar Compounds
- 2-Deacetoxytaxinine E
- 7-Deacetoxytaxinine J
- Taxinine J
- Taxol (Paclitaxel)
- Cephalomannine
Comparison: 2-Deacetoxytaxinine J is unique due to its specific structure and significant anticancer activity . Compared to other taxane diterpenoids, it has a distinct mechanism of action and higher potency against certain cancer cell lines . For example, Taxol (Paclitaxel) also stabilizes microtubules but has different pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-PXORYUGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Deacetoxytaxinine J and where is it found?
A1: this compound is a taxane diterpenoid naturally found in various Taxus species, including Taxus yunnanensis, Taxus mairei, and Taxus media [, , ]. It is often found alongside other taxanes like taxinine, taxol, and taxuspine.
Q2: Has this compound been isolated from any specific part of the Taxus plant?
A2: Research indicates that this compound has been successfully isolated from different parts of the Taxus plant. It has been found in the seeds of Taxus mairei [], the needles of Taxus media [], and both the heartwood and twigs and leaves of Taxus chinensis var. mairei [].
Q3: What is the molecular formula and weight of this compound?
A3: While a specific molecular formula isn't explicitly provided in the research excerpts, the structure of this compound can be inferred from its name and relation to other taxanes. Further analysis using techniques like mass spectrometry would be needed to definitively determine its molecular formula and weight.
Q4: Are there any studies on the biotransformation of this compound?
A4: Yes, research has explored the biotransformation of this compound using the fungi Absidia coerulea ATCC 10738a []. This study revealed that the fungi successfully metabolized this compound, leading to the identification of new taxane derivatives.
Q5: How does the structure of this compound relate to its activity?
A5: The structure-activity relationship (SAR) of this compound has been a subject of investigation. Research focusing on the synthesis and evaluation of new taxoids derived from this compound has been conducted [, , ]. These studies aim to understand how modifications to the this compound scaffold impact its biological activity, potency, and selectivity.
Q6: What are the potential applications of this compound dimers?
A6: Researchers have explored the synthesis of paclitaxel (docetaxel) / this compound dimers []. These dimers may hold potential for various applications, but further research is needed to fully understand their properties and potential uses.
Q7: Have any specific chemical reactions involving this compound been studied?
A7: Yes, one study focused on achieving highly regio- and stereospecific hydroxylation of the C-1 position of a this compound derivative using dimethyldioxirane (DMDO) []. This type of reaction could be valuable for creating new this compound derivatives with potentially enhanced or altered biological activity.
Q8: What analytical techniques are used to study this compound?
A8: Various spectroscopic techniques, including 1D and 2D NMR, are frequently employed for the structural elucidation of this compound []. Additionally, high-resolution mass spectrometry (HRMS) is used to confirm its molecular weight and formula []. Other techniques like HPLC and TLC are used for isolation and purification [, ].
Q9: Are there any known in vitro or in vivo anticancer activities associated with this compound?
A9: While the provided abstracts don't specify the exact anticancer activities of this compound, research has explored its in vitro and in vivo anticancer activity []. This suggests that the compound might possess potential anticancer properties, but further research is needed to confirm and characterize these effects.
Q10: Has this compound been used as a starting material for synthesizing other compounds?
A10: Yes, this compound has served as a valuable starting material in the synthesis of novel taxoids [, ]. This highlights its potential as a building block for creating new compounds with potentially improved pharmaceutical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















